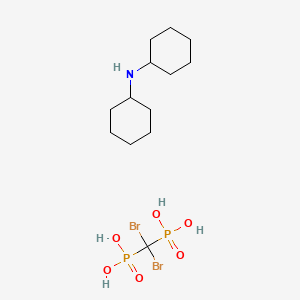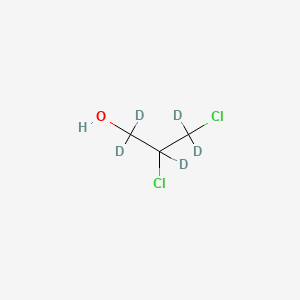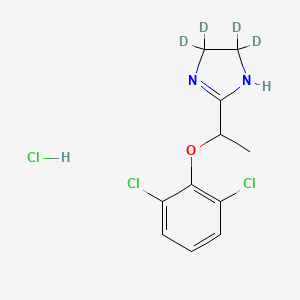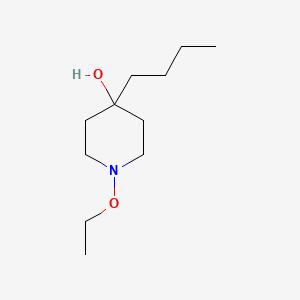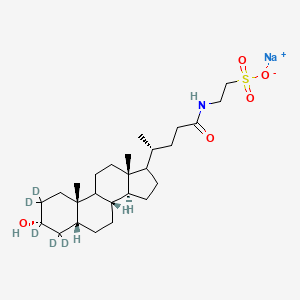
タウロリトコール酸-d5 ナトリウム塩
説明
Taurolithocholic Acid-d5 Sodium Salt is a deuterated form of Taurolithocholic Acid Sodium Salt. It is a bile acid derivative that is used primarily in scientific research. The compound is known for its role in inhibiting radioligand binding to muscarinic M1 receptors, but not to M2 or M3 receptors . This makes it a valuable tool in neurological research and other scientific studies.
科学的研究の応用
Taurolithocholic Acid-d5 Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of bile acids and their derivatives.
Biology: Employed in studies of bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and other diseases.
Industry: Used in the development of new drugs and therapeutic agents
作用機序
Target of Action
Taurolithocholic Acid-d5 Sodium Salt, also known as Taurolithocholic Acid-d5 Sodium Salt (Major), is a potent cholestatic agent and a potent Ca2+ agonist . This means that its primary targets are the calcium channels in the body .
Mode of Action
The compound interacts with its targets, the calcium channels, by acting as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Taurolithocholic Acid-d5 Sodium Salt initiates a response in the calcium channels, leading to changes in the body’s calcium levels .
Biochemical Pathways
The compound affects the calcium signaling pathway . This pathway plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and cell growth . By acting as a Ca2+ agonist, Taurolithocholic Acid-d5 Sodium Salt can influence these processes .
Pharmacokinetics
It is known that the compound’s deuterium labeling can potentially affect its pharmacokinetic and metabolic profiles . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The molecular and cellular effects of Taurolithocholic Acid-d5 Sodium Salt’s action are largely due to its role as a Ca2+ agonist . By influencing calcium signaling, the compound can affect a wide range of cellular processes, including cell growth and neurotransmitter release .
生化学分析
Biochemical Properties
Taurolithocholic Acid-d5 Sodium Salt interacts with various enzymes and proteins in biochemical reactions. It is known to modulate protein kinase C in isolated rat hepatocytes . It is also a potent Ca2+ agonist, indicating that it may interact with calcium channels or other calcium-binding proteins .
Cellular Effects
Taurolithocholic Acid-d5 Sodium Salt has significant effects on various types of cells and cellular processes. It is known to exert cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets . This suggests that it influences cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Taurolithocholic Acid-d5 Sodium Salt involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Taurolithocholic Acid-d5 Sodium Salt involves the deuteration of Taurolithocholic Acid Sodium Salt. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuteration involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of Taurolithocholic Acid-d5 Sodium Salt is typically carried out in specialized facilities equipped to handle stable isotopes. The process involves multiple steps, including the synthesis of the parent compound, deuteration, and purification. The final product is usually obtained in a high-purity form suitable for research applications .
化学反応の分析
Types of Reactions
Taurolithocholic Acid-d5 Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different bile acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bile acid backbone.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different bile acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
類似化合物との比較
Similar Compounds
Taurolithocholic Acid Sodium Salt: The non-deuterated form of the compound.
Taurocholic Acid: Another bile acid derivative with different receptor binding properties.
Tauroursodeoxycholic Acid: A bile acid with neuroprotective and anti-apoptotic properties.
Uniqueness
Taurolithocholic Acid-d5 Sodium Salt is unique due to its deuterated nature, which makes it a valuable tool in research involving stable isotopes. Its specific interaction with muscarinic M1 receptors also sets it apart from other bile acid derivatives .
特性
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21?,22+,23?,25+,26-;/m1./s1/i10D2,16D2,19D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAERYJYXPRIDTO-SDXLJUFPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676148 | |
| Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265476-97-8 | |
| Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


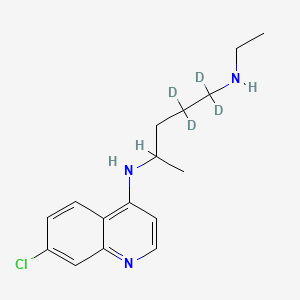
![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)

![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)

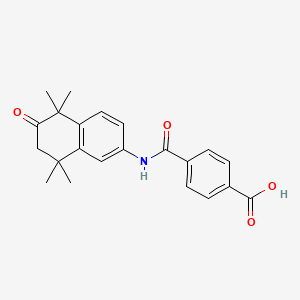
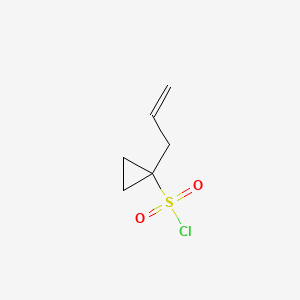
![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)
